![molecular formula C8H7N5O3 B5590656 4-amino-N'-(2-furylmethylene)-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5590656.png)
4-amino-N'-(2-furylmethylene)-1,2,5-oxadiazole-3-carbohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of 4-amino-N'-(2-furylmethylene)-1,2,5-oxadiazole-3-carbohydrazide involves the condensation of semicarbazide/thiosemicarbazide with corresponding aldehydes followed by I2-mediated oxidative C–O/C–S bond formation, providing a versatile route to diazole derivatives (Niu et al., 2015). This method is compatible with aromatic, aliphatic, and cinnamic aldehydes, allowing for the facile access to a variety of 1,3,4-oxadiazole derivatives in an efficient manner.
Molecular Structure Analysis
The molecular structure of 4-amino-N'-(2-furylmethylene)-1,2,5-oxadiazole-3-carbohydrazide and related compounds has been extensively studied through experimental NMR structural data and ab initio calculations (Santos-Filho et al., 2005). These studies provide insights into the effects of molecular hybridization on the biological properties of these compounds.
Chemical Reactions and Properties
Chemical reactions involving 4-amino-N'-(2-furylmethylene)-1,2,5-oxadiazole-3-carbohydrazide derivatives typically include the formation of 2-amino-1,3,4-oxadiazoles and 1,3,4-thiadiazoles through solid-phase synthesis and functionalization reactions (Yang et al., 2015). This solid-phase synthesis approach allows for the generation of a diverse library of compounds with potential oral bioavailability drug properties.
Physical Properties Analysis
The physical properties of 4-amino-N'-(2-furylmethylene)-1,2,5-oxadiazole-3-carbohydrazide derivatives, such as solubility, thermal stability, and crystal packing, are influenced by their molecular structure and the presence of various substituents (Tawade et al., 2016). These properties are crucial for determining the compound's applicability in different fields, including materials science and drug development.
Chemical Properties Analysis
The chemical properties, including reactivity and potential biological activity of 4-amino-N'-(2-furylmethylene)-1,2,5-oxadiazole-3-carbohydrazide derivatives, have been explored through synthesis and evaluation studies. These compounds exhibit valuable biological effects, such as antimicrobial and antifungal activities, highlighting their potential as bioactive molecules (Jafari et al., 2017).
properties
IUPAC Name |
4-amino-N-[(E)-furan-2-ylmethylideneamino]-1,2,5-oxadiazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O3/c9-7-6(12-16-13-7)8(14)11-10-4-5-2-1-3-15-5/h1-4H,(H2,9,13)(H,11,14)/b10-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFJWYXNQVZILR-ONNFQVAWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NNC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/NC(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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